D-Pemetrexed Dimethyl Diester
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Overview
Description
D-Pemetrexed Dimethyl Diester is a chemical compound with the molecular formula C22H25N5O6 and a molecular weight of 455.46 . It is an impurity of the chemotherapeutic agent pemetrexed, which is used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. This compound is primarily used in research settings, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Pemetrexed Dimethyl Diester involves the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid or its ester in the presence of an acid-activating reagent containing a carbodiimide group . The reaction is typically carried out at room temperature, followed by deprotection and optional salt formation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography and gas chromatography are employed to monitor the chemical purity and residual solvents .
Chemical Reactions Analysis
Types of Reactions
D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
D-Pemetrexed Dimethyl Diester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Mechanism of Action
D-Pemetrexed Dimethyl Diester exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition disrupts folate-dependent metabolic processes essential for cell replication, leading to cell death . The compound targets the pyrrolopyrimidine-based nucleus, which is involved in the folate cycle .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: The parent compound, used as a chemotherapeutic agent.
Methotrexate: Another folate analog used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor similar to pemetrexed.
Uniqueness
D-Pemetrexed Dimethyl Diester is unique due to its specific structure and its role as an impurity in pemetrexed. Unlike other similar compounds, it is primarily used in research settings to study the properties and interactions of pemetrexed and its related compounds.
Biological Activity
D-Pemetrexed Dimethyl Diester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, comparative efficacy, and relevant case studies.
This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in folate metabolism:
- Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to reduced nucleotide availability for cell proliferation.
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in purine metabolism and its inhibition further contributes to the antitumor effects of the compound.
The overall effect of these inhibitions is a blockade in de novo purine and pyrimidine synthesis, ultimately leading to apoptosis in rapidly dividing tumor cells .
Comparative Biological Activity
This compound shares similar biological activities with its parent compound, pemetrexed. However, it is primarily utilized in research settings to understand the interactions and properties of pemetrexed and its derivatives. Its unique structural modifications allow researchers to study its pharmacokinetics and metabolic pathways more effectively .
Table 1: Comparison of Biological Activities
Compound | Key Enzyme Targets | Primary Use |
---|---|---|
This compound | TS, DHFR, GARFT | Research on pemetrexed interactions |
Pemetrexed | TS, DHFR, GARFT | Chemotherapy for lung cancer |
Methotrexate | DHFR | Chemotherapy for various cancers |
Raltitrexed | TS | Chemotherapy for colorectal cancer |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pemetrexed-based therapies, which indirectly reflect on the biological activity of its derivatives:
-
Clinical Observations :
A study on advanced non-small-cell lung cancer (NSCLC) patients treated with pemetrexed reported significant tumor response rates and survival benefits. The study noted that patients receiving pemetrexed exhibited fewer side effects compared to those treated with other chemotherapeutic agents like docetaxel . -
Mechanistic Studies :
Research has shown that this compound retains significant antitumor activity similar to that of pemetrexed. In vitro experiments demonstrated that this compound effectively inhibited TS and led to cell cycle arrest in the S phase, promoting apoptosis in cancer cells . -
Pharmacokinetic Studies :
This compound's structure allows it to be studied as an impurity in formulations of pemetrexed. Its unique properties facilitate the investigation into how structural variations affect drug efficacy and metabolism .
Properties
CAS No. |
1391068-12-4 |
---|---|
Molecular Formula |
C22H25N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
InChI Key |
WWYZIXUUERDREV-OAHLLOKOSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; |
Origin of Product |
United States |
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